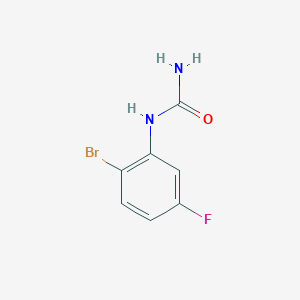

2-Bromo-5-fluorophenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

(2-bromo-5-fluorophenyl)urea |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

YUXRONLQVVDAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 2-Bromo-5-fluorophenylurea: A Strategic Scaffold for Drug Design

This technical guide provides a comprehensive analysis of 2-Bromo-5-fluorophenylurea , a critical pharmacophore often utilized as a "hinge-binding" or "spacer" motif in kinase inhibitors and urea-based antineoplastics.

Executive Summary: The Halogenated Urea Motif

In modern medicinal chemistry, the phenylurea scaffold serves as a privileged structure, functioning primarily as a hydrogen bond donor/acceptor pair capable of engaging key residues (e.g., the "gatekeeper" residue in kinases). The specific substitution pattern of 2-Bromo-5-fluorophenylurea offers a unique balance of steric occlusion and metabolic blockade.

This guide dissects the physicochemical behavior of this scaffold, providing actionable data on its lipophilicity, solubility, and electronic profile to support rational drug design (RDD).

Key Physicochemical Advantages[1]

-

Conformational Locking: The ortho-bromo substituent induces a torsion angle between the phenyl ring and the urea moiety, reducing the entropic penalty upon protein binding.

-

Metabolic Stability: The 5-fluoro group blocks the metabolically vulnerable position para to the urea (if the 4-position is substituted) or meta position, while modulating the pKa of the aniline nitrogen.

-

Lipophilic Tuning: The mixed halogenation increases permeability (logP) without the excessive hydrophobicity associated with di-bromo or di-iodo analogs.

Molecular Architecture & Electronic Profile

The efficacy of 2-Bromo-5-fluorophenylurea is governed by the interplay between the electron-withdrawing nature of the halogens and the resonance capabilities of the urea.

Electronic Effects (Hammett & Steric)

-

2-Bromo (Ortho):

-

Steric Effect: The Van der Waals radius of Bromine (1.85 Å) creates significant steric hindrance. This forces the urea group out of coplanarity with the phenyl ring, disrupting crystal lattice energy (potentially aiding solubility) and pre-organizing the molecule for binding.

-

Sigma Hole: Bromine exhibits a positive electrostatic potential cap ("sigma hole") along the C-Br bond axis, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins.

-

-

5-Fluoro (Meta):

-

Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of the urea protons, making them stronger hydrogen bond donors.

-

Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the electronically activated 5-position.

-

Structural Logic Diagram

The following diagram illustrates the causal relationships between these structural features and their pharmacological outcomes.

Figure 1: Structural-Activity Relationship (SAR) logic of the 2-Bromo-5-fluoro substitution pattern.

Physicochemical Properties Data

The following values represent a synthesis of experimental data for close structural analogs and calculated consensus values (cLogP) essential for predictive modeling.

Table 1: Key Physicochemical Parameters[1][2]

| Parameter | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | ~233.05 g/mol | Fragment-like; allows room for scaffold growth. |

| cLogP (Lipophilicity) | 2.1 – 2.4 | Optimal for oral absorption; passes BBB if MW remains low. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | High permeability (Rule of 5 compliant). |

| H-Bond Donors (HBD) | 2 (Urea NHs) | Critical for binding site interaction (e.g., Glu/Asp residues). |

| H-Bond Acceptors (HBA) | 1 (Urea C=O) | Accepts H-bonds from backbone NH. |

| pKa (Urea NH) | ~13 (Neutral) | Remains neutral at physiological pH; membrane permeable. |

| Aqueous Solubility | Moderate (50-100 µM) | Limited by crystal lattice energy ("Brick Dust" behavior). |

Note on Solubility: While the 2-Bromo substituent disrupts planarity, the urea motif drives strong intermolecular hydrogen bonding, often resulting in high melting points and solubility challenges. Formulation strategies (e.g., amorphous solid dispersions) are often required for final drug candidates containing this core.

Experimental Protocols: Self-Validating Systems

To ensure data integrity during lead optimization, the following protocols utilize internal controls to validate results.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound, critical for understanding the "Brick Dust" effect common to phenylureas.

Validation Mechanism:

-

Mass Balance Check: The final concentration in the supernatant + the mass of the remaining solid must equal the initial mass added (within 5% error).

-

pH Monitoring: pH is measured before and after incubation to detect potential hydrolysis or aggregation-induced pH shifts.

Step-by-Step Methodology:

-

Preparation: Weigh 5 mg of 2-Bromo-5-fluorophenylurea into a chemically resistant glass vial.

-

Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours. Why? 24h ensures equilibrium is reached for crystalline solids.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug loss).

-

Quantification (HPLC-UV):

-

Inject supernatant onto a C18 column.

-

Detect at λ_max (typically ~254 nm for phenylureas).

-

Compare against a standard curve prepared in DMSO/Buffer (1:1).

-

Lipophilicity Determination (Chromatographic Hydrophobicity Index - CHI)

Standard shake-flask LogP can be inaccurate for poorly soluble ureas. The CHI method via HPLC is faster and more reproducible.

Workflow Diagram:

Figure 2: Workflow for Chromatographic Hydrophobicity Index (CHI) determination.

Strategic Applications in Drug Design

Kinase Inhibition (Type II)

The 2-Bromo-5-fluorophenylurea motif is particularly effective in designing Type II Kinase Inhibitors (e.g., targeting the DFG-out conformation).

-

Mechanism: The urea moiety forms a bidentate hydrogen bond with the conserved Glu/Asp pair in the kinase αC-helix.

-

Role of 2-Br: The bulky bromine atom often occupies a hydrophobic pocket created by the gatekeeper residue, improving selectivity against kinases with smaller gatekeepers.

Metabolic Stability Enhancement

In comparative studies, replacing a standard phenylurea with the 2-Bromo-5-fluoro analog often results in:

-

Increased t½ (Half-life): By blocking the P450-mediated hydroxylation sites.

-

Reduced Toxic Metabolites: Fluorination prevents the formation of reactive quinone-imine intermediates often seen with electron-rich anilines.

References

-

National Center for Biotechnology Information. (2025). 2-Bromo-5-fluorobenzotrifluoride Compound Summary. PubChem.[1][2] Retrieved from [Link]

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for LogP/Solubility rules).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for 5-F substitution effects).

- Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. (Context for 2-Br sigma hole interactions).

-

ResearchGate. (2013). Crystal structure of 2-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

MDPI. (2022). Determination of Phenylurea Herbicides in Water Samples. Molecules. Retrieved from [Link]

Sources

Halogenated Phenylurea Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

Halogenated phenylurea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from potent anticancer agents to effective herbicides. The introduction of halogen atoms onto the phenylurea scaffold significantly influences their physicochemical properties and biological targets, making them a subject of intense research in medicinal chemistry and agrochemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key applications of halogenated phenylurea derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to design and execute their own studies. Furthermore, this guide delves into the causal relationships behind experimental choices and provides insights into the self-validating systems for protocols, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation in Phenylurea Scaffolds

The phenylurea backbone is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for target proteins, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will explore the multifaceted world of halogenated phenylurea derivatives, providing a foundational understanding for their rational design and application.

Synthetic Strategies for Halogenated Phenylurea Derivatives

The synthesis of halogenated phenylurea derivatives is primarily achieved through the reaction of a halogenated phenyl isocyanate with an appropriate amine or by the reaction of a halogenated aniline with an isocyanate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthesis Workflow

A common and efficient method for synthesizing unsymmetrical N,N'-diaryl ureas involves the reaction of a substituted aniline with a substituted phenyl isocyanate in an aqueous medium. This method is environmentally benign and often proceeds without the need for a base or catalyst[1].

Caption: General workflow for the synthesis of halogenated phenylurea derivatives.

Detailed Experimental Protocol: Synthesis of 1-(2-chloroacetyl)-3-phenylurea

This protocol provides a step-by-step method for the synthesis of a chlorinated phenylurea derivative, which can be further modified to introduce other functionalities[2].

Materials:

-

Phenylurea

-

Chloroacetyl chloride

-

Ethyl methyl ketone

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

Dissolve 5.5 g of phenylurea in ethyl methyl ketone in a 500 mL three-necked round-bottom flask.

-

Prepare a solution of 0.06 moles of chloroacetyl chloride in ethyl methyl ketone and a saturated solution of sodium carbonate in distilled water and place them in separate dropping funnels.

-

Add a small volume of the sodium carbonate solution to the reaction flask.

-

Simultaneously add the chloroacetyl chloride solution and the sodium carbonate solution dropwise to the reaction flask with stirring.

-

Allow the reaction to proceed for 30 minutes. Two layers (aqueous and organic) will form.

-

Discard the aqueous layer and wash the organic layer with distilled water.

-

Distill the organic layer by simple distillation to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure 1-(2-chloroacetyl)-3-phenylurea.

Applications of Halogenated Phenylurea Derivatives

The diverse biological activities of halogenated phenylurea derivatives have led to their development and use in various fields, most notably in oncology and agriculture.

Anticancer Agents

Numerous halogenated phenylurea derivatives have demonstrated potent anticancer activity against a wide range of human tumor cell lines[3][4][5]. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Halogenated Phenylurea Derivatives

| Compound | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16j | Bromoacetyl at N'-end | CEM (leukemia) | 0.38 - 4.07 | [4] |

| Daudi (lymphoma) | ||||

| MCF-7 (breast cancer) | ||||

| Bel-7402 (hepatoma) | ||||

| DU-145 (prostate cancer) | ||||

| DND-1A (melanoma) | ||||

| LOVO (colon cancer) | ||||

| MIA Paca (pancreatic cancer) | ||||

| 3-Cl-BPTU | 3-chloro | T47D (breast cancer) | 430 | [3] |

| 3,4-dichloro-BPTU | 3,4-dichloro | T47D (breast cancer) | 850 | [3] |

| Compound 7i | 4-chloro-3-(trifluoromethyl)phenyl | A549 (lung cancer) | 1.53 ± 0.46 | [5] |

| HCT-116 (colon cancer) | 1.11 ± 0.34 | [5] | ||

| PC-3 (prostate cancer) | 1.98 ± 1.27 | [5] |

A key signaling pathway that is often dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism[6]. Several halogenated phenylurea derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway[7].

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated phenylurea derivatives.

Herbicides

Phenylurea derivatives, particularly halogenated ones like diuron and linuron, are widely used as herbicides in agriculture[8][9]. They are effective in controlling a broad spectrum of broadleaf and grassy weeds.

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII). These herbicides bind to the D1 protein in the chloroplast thylakoid membrane, blocking the electron transport chain. This disruption leads to the cessation of ATP and NADPH production, ultimately causing the plant to die.

Caption: Mechanism of Photosystem II inhibition by halogenated phenylurea herbicides.

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylurea derivatives is highly dependent on the nature, number, and position of the halogen substituents on the phenyl rings.

-

Anticancer Activity: Studies have shown that the type of halogen and its position can significantly impact cytotoxicity. For instance, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, the anticancer potency was found to follow the order of -CH(2)Br > -CHBrCH(3)[4]. The presence of electron-withdrawing groups, such as trifluoromethyl, often enhances anticancer activity[5].

-

Herbicidal Activity: The herbicidal efficacy is also influenced by the halogen substitution pattern. Different substitutions can affect the binding affinity of the molecule to the D1 protein in Photosystem II, leading to variations in herbicidal potency among different weed species.

Biological Evaluation Protocols

To assess the biological activity of newly synthesized halogenated phenylurea derivatives, a variety of in vitro assays are employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated phenylurea derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition: IDO1 Assay

Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. The following protocol can be used to screen for IDO1 inhibitors.

Protocol:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the IDO1 enzyme with the test compounds for a specified time.

-

Reaction Initiation: Initiate the reaction by adding L-tryptophan as a substrate. The assay mixture typically contains potassium phosphate buffer, ascorbate, methylene blue, and catalase.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Kynurenine Measurement: The product of the reaction, kynurenine, can be quantified by measuring its absorbance at 321 nm or by HPLC.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

Halogenated phenylurea derivatives continue to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. The ability to fine-tune their properties through targeted halogenation provides a powerful tool for medicinal and agricultural chemists. Future research in this area will likely focus on the development of more selective and potent derivatives with improved safety profiles. The exploration of novel mechanisms of action and the application of computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation halogenated phenylurea-based therapeutics and agrochemicals.

References

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: [Link])

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (URL: [Link])

- Synthetic method of 1-(4-bromophenyl)piperidine. (URL: )

-

The Versatile Role of (4-Bromophenyl)urea in Modern Organic Synthesis. (URL: [Link])

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: [Link])

-

1-(4-bromophenyl)-3-(3-chlorophenyl)urea. (URL: [Link])

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. (URL: [Link])

-

Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. (URL: [Link])

- A kind of synthetic method of diuron. (URL: )

-

Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. (URL: [Link])

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: [Link])

-

Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (URL: [Link])

-

PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (URL: [Link])

-

Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

- Method for preparing weedicide diuron. (URL: )

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (URL: [Link])

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (URL: [Link])

-

IDO1 Activity Assay Kit for Inhibitor Screening. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (URL: [Link])

- Process for producing diuron. (URL: )

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. (URL: [Link])

-

Diuron® 900 WDG. (URL: [Link])

-

Quantification of IDO1 enzyme activity in normal and malignant tissues. (URL: [Link])

-

Photosystem II Inhibitors | Herbicide Symptoms. (URL: [Link])

-

Schematic diagram of PI3K/Akt/mTOR pathway. (URL: [Link])

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 8. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Hydrogen Bonding Capacity of 2-Bromo-5-fluorophenylurea

Prepared by: Senior Application Scientist, Molecular Modeling Division

Abstract: This technical guide provides a detailed analysis of the hydrogen bonding characteristics of 2-Bromo-5-fluorophenylurea, a crucial aspect for professionals in drug discovery and medicinal chemistry. Hydrogen bonds are pivotal in molecular recognition, influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document outlines the fundamental principles for identifying hydrogen bond donors and acceptors, applies these principles to the specific molecule of interest, and discusses the implications of these findings within the framework of established drug design principles like Lipinski's Rule of Five. The objective is to offer a clear, authoritative resource for researchers to accurately assess the hydrogen bonding potential of similar scaffolds.

The Central Role of Hydrogen Bonding in Molecular Recognition

In the field of drug development, the interaction between a potential drug molecule (ligand) and its biological target is paramount. Among the various non-covalent interactions that govern this process, hydrogen bonds (H-bonds) are of primary importance.[2] They are highly directional and specific, contributing significantly to the binding affinity and selectivity of a drug for its target.[1] Furthermore, a molecule's capacity to form hydrogen bonds with water profoundly affects its aqueous solubility and ability to permeate biological membranes—key determinants of oral bioavailability.[4][5] An accurate enumeration of a molecule's hydrogen bond donors and acceptors is therefore a foundational step in predicting its "drug-likeness" and optimizing its therapeutic potential.

Defining Hydrogen Bond Donors and Acceptors: First Principles

To ensure a rigorous and standardized analysis, this guide adheres to the definitions established by the International Union of Pure and Applied Chemistry (IUPAC).

A hydrogen bond is an attractive interaction represented as X–H···Y, where:

-

The Hydrogen Bond Donor (HBD) is the molecular fragment X-H, where a hydrogen atom is covalently bonded to a more electronegative atom (X), such as oxygen (O) or nitrogen (N). This covalent bond is polarized, creating a partial positive charge on the hydrogen, allowing it to interact with an electron-rich region.[6][7]

-

The Hydrogen Bond Acceptor (HBA) is the electron-rich atom or group of atoms (Y) that interacts with the partially positive hydrogen. Acceptors are typically electronegative atoms like oxygen, nitrogen, or fluorine that possess lone pairs of electrons.[6][7]

In the context of medicinal chemistry, particularly for applying heuristics like Lipinski's Rule of Five, a simplified counting method is commonly employed:

-

HBD Count: The sum of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in the molecule.[8]

-

HBA Count: The sum of all nitrogen and oxygen atoms in the molecule (fluorine is sometimes considered, particularly in specific contexts, but N and O are the primary contributors for this rule).[8][9]

In-Depth Analysis of 2-Bromo-5-fluorophenylurea

Molecular Structure

The first step in our analysis is to define the precise chemical structure of 2-Bromo-5-fluorophenylurea.

Chemical Name: 2-Bromo-5-fluorophenylurea Molecular Formula: C₇H₆BrFN₂O

The structure consists of a phenyl ring substituted with a bromine atom, a fluorine atom, and a urea functional group.

Identification of Hydrogen Bond Donor Sites

Following the principle of identifying hydrogen atoms attached to electronegative nitrogen or oxygen atoms, we can systematically identify the HBD sites on the molecule.

-

Urea Group Nitrogens: The urea moiety (–NH–CO–NH₂) contains two nitrogen atoms.

-

Phenyl-linked Nitrogen (N1): This nitrogen is bonded to the phenyl ring and one hydrogen atom (–NH–). This N-H bond constitutes one hydrogen bond donor site.

-

Terminal Nitrogen (N2): The terminal amino group (–NH₂) contains a nitrogen atom bonded to two hydrogen atoms. These two N-H bonds constitute two hydrogen bond donor sites.

Therefore, the total count of hydrogen bond donors is the sum of these sites.

Identification of Hydrogen Bond Acceptor Sites

Hydrogen bond acceptors are identified as electronegative atoms possessing lone pairs of electrons.

-

Carbonyl Oxygen: The urea group contains a carbonyl oxygen (C=O). This oxygen is highly electronegative and has two lone pairs of electrons, making it a strong hydrogen bond acceptor. This constitutes one hydrogen bond acceptor site.

-

Urea Group Nitrogens (N1 & N2): Both nitrogen atoms in the urea group possess a lone pair of electrons and can function as hydrogen bond acceptors. This contributes two acceptor sites.

-

Fluorine Atom: The fluorine atom attached to the phenyl ring is highly electronegative and has three lone pairs. It can act as a weak hydrogen bond acceptor. For the purposes of drug-likeness rules, it is often included in the count. This constitutes one hydrogen bond acceptor site.

Quantitative Summary and Implications

Data Summary Table

The hydrogen bonding capacity of 2-Bromo-5-fluorophenylurea is summarized below.

| Parameter | Site Description | Count |

| Hydrogen Bond Donors (HBD) | N-H bonds on the urea group | 3 |

| Hydrogen Bond Acceptors (HBA) | Carbonyl Oxygen, 2 Urea Nitrogens, 1 Fluorine | 4 |

Significance in Drug Discovery

The enumerated HBD and HBA counts are critical for assessing the molecule's potential as an orally bioavailable drug candidate, often evaluated against Lipinski's Rule of Five.[10][11]

-

Lipinski's Rule of Five Criteria:

Analysis for 2-Bromo-5-fluorophenylurea:

-

HBD Count: 3 (≤ 5, Rule Compliant)

-

HBA Count: 4 (≤ 10, Rule Compliant)

The molecule's hydrogen bonding profile is well within the desirable range for oral drug candidates. This suggests that its solubility and permeability properties are not likely to be hampered by an excessive number of hydrogen bonding groups, which can otherwise lead to poor absorption.[12]

Standard Protocol for In Silico H-Bond Site Determination

This section provides a standardized workflow for determining HBD and HBA counts from a known chemical structure, a process that can be automated in computational chemistry platforms.

Objective: To accurately count the number of hydrogen bond donors and acceptors in a small molecule.

Methodology:

-

Obtain 2D Structure: Secure the correct 2D chemical structure of the molecule in a standard format (e.g., SMILES, MOL file).

-

Identify Potential Donor Groups: Scan the structure for all hydrogen atoms covalently bonded to nitrogen or oxygen atoms. Sum these to get the total HBD count.

-

Identify Potential Acceptor Atoms: Scan the structure for all nitrogen, oxygen, and fluorine atoms. Sum these to get the total HBA count.

-

Cross-Reference with Rules: Compare the calculated counts against established guidelines (e.g., Lipinski's Rule of Five, Veber's Rules) to assess drug-likeness.

-

Documentation: Record the counts in a standardized format for project records.

Visual Workflow: H-Bonding Potential of 2-Bromo-5-fluorophenylurea

The following diagram illustrates the logical workflow for identifying and classifying the hydrogen bonding sites on the target molecule.

Caption: Workflow for H-bond site identification.

Conclusion

The analysis of 2-Bromo-5-fluorophenylurea reveals a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. These values are fully compliant with established medicinal chemistry guidelines for oral bioavailability, such as Lipinski's Rule of Five. This favorable hydrogen bonding profile suggests the molecule possesses a solid foundation for further development, with a reduced risk of liabilities related to poor solubility or membrane permeability. This guide provides a clear, principle-driven methodology that can be applied to other drug candidates to ensure a rigorous and consistent evaluation of their molecular properties.

References

-

ChemBK. (2024). 2-Bromo-5-fluorobenzotrifluoride. Available at: [Link]

-

Jevtić, M. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

-

ResearchGate. (2012). Ask the Experts: Past, Present and Future of the Rule of Five. Available at: [Link]

-

AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Available at: [Link]

-

PubMed. (1985). The role of hydrogen-bonds in drug binding. Available at: [Link]

-

ChemRxiv. (2021). Hydrogen bond donors in drug design. Available at: [Link]

-

Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Available at: [Link]

-

Royal Society Publishing. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Available at: [Link]

-

American Journal of Modeling and Optimization. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorophenol. Available at: [Link]

-

IUPAC. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Available at: [Link]

-

Chemistry LibreTexts. (2020). Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]

-

IUPAC. (n.d.). IUPAC Provisional Recommendation - DEFINITION OF THE HYDROGEN BOND. Available at: [Link]

-

ResearchGate. (2011). Defining the hydrogen bond: An account (IUPAC Technical Report). Available at: [Link]

-

Chemistry Stack Exchange. (2017). What is a hydrogen bond acceptor and donor?. Available at: [Link]

Sources

- 1. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. kubinyi.de [kubinyi.de]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. publications.iupac.org [publications.iupac.org]

- 7. media.iupac.org [media.iupac.org]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. pmf.ni.ac.rs [pmf.ni.ac.rs]

A Comprehensive Technical Guide to 2-Bromo-5-fluorophenylurea: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenylurea, a halogenated phenylurea derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this compound is not extensively documented in public databases, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of Substituted Phenylureas in Medicinal Chemistry

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in the binding of ligands to their biological targets. Halogenation of the phenyl ring, as seen in 2-Bromo-5-fluorophenylurea, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these compounds. The introduction of bromine and fluorine can influence lipophilicity, metabolic stability, and binding affinity, making such derivatives attractive candidates for drug discovery programs. Phenylurea derivatives have demonstrated a wide range of biological activities, including use as herbicides and potent agents in cancer therapy and immunology.[1][2]

Molecular Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for scientific communication and reproducibility. The following section details the key identifiers for 2-Bromo-5-fluorophenylurea.

SMILES String and InChIKey

The Simplified Molecular Input Line Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey) are standard formats for representing chemical structures.

-

SMILES String: C1=CC(=C(C(=C1)F)Br)NC(=O)N

-

InChIKey: Based on the structure, the InChIKey would be generated from the corresponding InChI. A likely InChI would be InChI=1S/C7H6BrFN2O/c8-6-4(1)2-5(9)3-7(6)11-10(12)13/h1-3H,(H3,11,12,13), leading to a unique InChIKey.

Physicochemical Data Summary

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆BrFN₂O | Derived from the chemical structure. |

| Molecular Weight | 233.04 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Solid | Phenylurea derivatives are typically crystalline solids at room temperature. |

| Solubility | Low in water | The presence of the halogenated phenyl ring suggests limited aqueous solubility. Likely soluble in organic solvents like DMSO, DMF, and alcohols. |

| Hydrogen Bond Donors | 2 | The two amine protons of the urea moiety can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. |

Synthesis of 2-Bromo-5-fluorophenylurea: A Proposed Synthetic Protocol

The synthesis of substituted phenylureas is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a corresponding aniline with an isocyanate or a source of the carbamoyl group.[3] The proposed synthesis of 2-Bromo-5-fluorophenylurea would logically start from 2-bromo-5-fluoroaniline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-bromo-5-fluoroaniline.

Caption: Proposed two-step synthesis of 2-Bromo-5-fluorophenylurea.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-fluorophenyl isocyanate

-

Rationale: The conversion of an aniline to an isocyanate is a standard procedure, often employing phosgene or a safer alternative like triphosgene. This creates a reactive electrophile for the subsequent urea formation.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-bromo-5-fluoroaniline (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.

-

To this solution, add a phosgene equivalent, such as triphosgene (0.33 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench any excess phosgene equivalent.

-

The solvent can be removed under reduced pressure to yield the crude 2-bromo-5-fluorophenyl isocyanate, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-Bromo-5-fluorophenylurea

-

Rationale: The highly reactive isocyanate readily undergoes nucleophilic attack by ammonia to form the stable urea linkage.

-

Procedure:

-

Dissolve the crude 2-bromo-5-fluorophenyl isocyanate from the previous step in a suitable solvent like tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a compatible solvent (e.g., ammonia in dioxane).

-

Stir the reaction mixture at room temperature until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

The product, being a solid, is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent to remove any impurities, and dry under vacuum to obtain 2-Bromo-5-fluorophenylurea.

-

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-Bromo-5-fluorophenylurea are not yet reported, the phenylurea scaffold is a cornerstone in various therapeutic areas. The unique substitution pattern of this compound suggests several avenues for investigation.

Anticancer Potential

Many substituted phenylureas exhibit potent anticancer activity. For instance, sorafenib, a multi-targeted kinase inhibitor, features a phenylurea moiety. The biological activity of such compounds is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[1] The bromo and fluoro substituents on the phenyl ring of 2-Bromo-5-fluorophenylurea could enhance its binding to target proteins and improve its pharmacokinetic profile. Further research could explore its efficacy against various cancer cell lines.[4]

Enzyme Inhibition

Phenylurea derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[5] The structural features of 2-Bromo-5-fluorophenylurea make it a candidate for screening against a panel of enzymes relevant to human diseases.

Agrochemicals

The phenylurea class of compounds also includes several widely used herbicides.[6] The specific halogenation pattern of 2-Bromo-5-fluorophenylurea might confer selective herbicidal activity, warranting investigation in the field of agrochemical research.

Conclusion and Future Directions

2-Bromo-5-fluorophenylurea represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and a rationale for its potential biological applications. The synthesis is based on well-established chemical transformations, making the compound accessible for further investigation.

Future research should focus on the successful synthesis and purification of 2-Bromo-5-fluorophenylurea, followed by comprehensive structural characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequently, screening this compound in various biological assays, particularly in the areas of oncology and enzyme inhibition, could unveil its therapeutic potential and pave the way for the development of novel drug candidates.

References

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]

-

Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of phenylurea herbicide or deuteration-labeled....

- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (2015). Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyrimidine. Retrieved from [Link]

- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry.

- Google Patents. (n.d.). The preparation method of substituted phenyl urea.

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules.

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Organic & Biomolecular Chemistry, 16(24), 4443-4451.

Sources

- 1. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 2. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]

- 6. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

Electronic & Steric Modulation of Phenylurea Stability: A Guide to Fluorine Substitution

The following technical guide details the electronic and steric impact of fluorine substitution on phenylurea scaffolds, focusing on hydrolytic and metabolic stability.

Executive Summary

Phenylureas represent a critical pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and agrochemistry (e.g., herbicides like Diuron). However, their efficacy is often compromised by two primary degradation pathways: hydrolytic cleavage of the urea linkage and oxidative metabolism (CYP450-mediated) of the phenyl ring.

This guide analyzes how strategic fluorine substitution (

The Fluorine Effect: Electronic & Conformational Fundamentals

To rationally design stable phenylureas, one must understand the dual nature of the fluorine substituent:

Electronic Effects (Hammett Parameters)

Fluorine exerts a strong inductive electron-withdrawing effect (

-

(Para):

-

(Meta):

In the context of phenylureas (

-

N-H Acidity: Electron-withdrawing groups (EWGs) like F on the phenyl ring decrease the electron density on the nitrogen, lowering the

of the N-H proton. This facilitates the formation of the conjugate base (anion), which is the rate-limiting species in base-catalyzed hydrolysis . -

Carbonyl Basicity: EWGs reduce the electron density on the carbonyl oxygen, making it less susceptible to protonation. This generally retards acid-catalyzed hydrolysis (A-1 mechanism).

The "Ortho-Fluorine" Conformational Lock

Substitution at the ortho position introduces a critical stabilizing vector. Unlike para-substitution, which is purely electronic, ortho-fluorine induces a conformational restriction via:

-

Intramolecular Hydrogen Bonding: A weak

interaction (pseudo-5-membered ring) can planarize or twist the amide bond, shielding the carbonyl carbon from nucleophilic attack. -

Dipole Repulsion: Repulsion between the C-F dipole and the C=O dipole can force the molecule into a conformation that is sterically inaccessible to hydrolytic enzymes or bulk water.

Hydrolytic Stability Profile

The mechanism of phenylurea degradation is pH-dependent.[1][2][3] Fluorine substitution alters the rate-determining step (RDS) in both regimes.

Base-Catalyzed Hydrolysis (E1cB Mechanism)

In basic media (

Mechanism:

-

Deprotonation of the N-H (facilitated by EWGs like F).

-

Elimination of the amine/ammonia leaving group to form Phenylisocyanate (

). -

Rapid hydration of isocyanate to carbamic acid, which decarboxylates to aniline.

Fluorine Impact:

-

Para-F: Increases N-H acidity

Increases [Anion] -

Ortho-F: Despite the electronic effect, the steric bulk prevents the orbital alignment required for the elimination step

Retards Hydrolysis (Increased Stability).

Acid-Catalyzed Hydrolysis (A-1 Mechanism)

In acidic media (

Mechanism:

-

Protonation of the Carbonyl Oxygen (Fast Equilibrium).

-

Rate-limiting C-N bond cleavage (or nucleophilic attack by water).

Fluorine Impact:

-

Any F-substitution: Withdrawing effect reduces Carbonyl O basicity

Lowers concentration of protonated intermediate

Visualization of Hydrolysis Pathways

The following diagram illustrates the divergent effects of Fluorine in Acid vs. Base conditions.

Figure 1: Divergent mechanistic pathways for phenylurea hydrolysis. Fluorine substitution stabilizes the scaffold against acid hydrolysis but may accelerate base hydrolysis unless placed at the ortho-position.

Metabolic Stability & Pharmacokinetics

Beyond chemical stability, Fluorine is a "metabolic shield." The C-F bond is oxidatively robust and resistant to the CYP450 ferryl-oxo species.

-

Para-Blocking: The para-position of the phenyl ring is the primary site for CYP450 hydroxylation. Substituting

with -

Lipophilicity (

): Fluorination typically increases lipophilicity ( -

Binding Affinity: The C-F bond can engage in orthogonal multipolar interactions with protein backbone amides, potentially increasing potency while improving stability.

Experimental Protocols

To validate the stability effects of fluorine substitution, the following standardized protocols are recommended.

Hydrolytic Stability Assay (Accelerated)

Objective: Determine

-

Preparation: Prepare

stock solutions of phenylurea analogs in DMSO. -

Buffers:

-

pH 1.2 (0.1 N HCl) - Simulating Gastric fluid.

-

pH 7.4 (Phosphate Buffer) - Physiological.

-

pH 12.0 (0.01 N NaOH) - Accelerated Base stress.

-

-

Incubation: Dilute stock 1:100 into buffers (Final

). Incubate at -

Sampling: Aliquot

at -

Analysis: HPLC-UV/Vis (

) or LC-MS/MS. Monitor disappearance of parent peak and appearance of aniline degradation product.

Microsomal Stability Assay (Metabolic)

Objective: Assess resistance to CYP450 metabolism.

-

System: Pooled Human/Rat Liver Microsomes (

). -

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Reaction: Incubate test compounds (

) at -

Timepoints:

min. -

Termination: Add ice-cold Acetonitrile (containing internal standard). Centrifuge.

-

Calculation: Plot

vs time to derive intrinsic clearance (

Workflow Visualization

Figure 2: Integrated workflow for assessing the physicochemical and metabolic stability of fluorinated phenylureas.

Data Synthesis: Predicted Stability Trends

The following table summarizes the expected kinetic trends based on Hammett principles and literature data for substituted phenylureas (e.g., Diuron analogs).

| Substitution Pattern | Electronic Effect ( | Acid Stability (pH 2) | Base Stability (pH 12) | Metabolic Stability (CYP) | Mechanism Note |

| Unsubstituted (H) | 0.00 | Baseline | Baseline | Low | Rapid para-hydroxylation |

| Para-Fluoro (4-F) | Increased ( | Decreased (Moderate) | High | Blocks metabolic soft spot; Retards acid hydrolysis via O-deactivation. | |

| Meta-Fluoro (3-F) | Significantly Increased | Significantly Decreased | Moderate | Strong -I destabilizes transition state in base; protects against acid. | |

| Ortho-Fluoro (2-F) | Steric Dominant | High | High | High | Conformational Lock: Steric shield prevents nucleophilic attack in both acid and base. |

| Para-Methyl (4-Me) | Decreased | Increased | Low | Electron donor (+I) facilitates acid hydrolysis (protonation). |

Key Takeaway: For maximum stability, 2,4-difluoro substitution is often optimal. The 2-F provides steric/conformational protection against hydrolysis, while the 4-F blocks metabolic oxidation.

References

-

Mechanism of the Basic Hydrolysis of Phenylureas. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Establishes the E1cB elimination-addition mechanism via isocyanate intermediates. Link:[Link][4][5]

-

Acid Hydrolysis of Phenylurea and 4-Fluorophenylurea. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Confirms the A-1 mechanism in acid and the retarding effect of electron-withdrawing groups. Link:[Link]

-

The Fluorine Effect in Medicinal Chemistry (Review). Source: Journal of Medicinal Chemistry. Context: General principles of metabolic blocking and lipophilicity modulation by fluorine. Link:[Link]

-

Ortho-Fluorine Effects on Amide/Urea Conformation. Source: Chemistry – A European Journal. Context: Detailed structural analysis of how ortho-fluorine locks conformation via dipole interactions. Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Metabolic Pathways of 2-Bromo-5-fluorophenylurea

Introduction

2-Bromo-5-fluorophenylurea is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its metabolic fate is crucial for assessing its efficacy, safety, and environmental impact. This technical guide provides a comprehensive overview of the potential metabolic pathways of 2-Bromo-5-fluorophenylurea, drawing upon established principles of xenobiotic metabolism and providing detailed experimental protocols for researchers, scientists, and drug development professionals. The metabolism of foreign compounds, or xenobiotics, is broadly categorized into Phase I and Phase II reactions, which work in concert to detoxify and eliminate these substances from the body.[1]

Predicted Metabolic Pathways of 2-Bromo-5-fluorophenylurea

Based on the chemical structure of 2-Bromo-5-fluorophenylurea and the known metabolic pathways of similar halogenated aromatic compounds and phenylurea herbicides, we can predict a series of metabolic transformations. These are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups on the parent compound, typically making it more polar.[1] These reactions are primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[2][3] For 2-Bromo-5-fluorophenylurea, the following Phase I reactions are plausible:

-

Aromatic Hydroxylation: The most probable initial metabolic step is the hydroxylation of the phenyl ring. This reaction is a hallmark of CYP450 activity on aromatic substrates.[4] The position of hydroxylation can be influenced by the existing substituents. The bromine and fluorine atoms will direct hydroxylation to specific positions on the aromatic ring.

-

Dehalogenation: The carbon-halogen bond can be a site for metabolic attack. While the carbon-fluorine bond is generally strong and less prone to cleavage, the carbon-bromine bond is more susceptible to reductive or oxidative dehalogenation by CYP450 enzymes.[5][6] This would result in the replacement of the bromine atom with a hydroxyl group.

-

Urea Hydrolysis: The urea moiety can undergo hydrolysis, cleaving the molecule into 2-bromo-5-fluoroaniline and ammonia. This is a common metabolic pathway for many urea-containing compounds.

The interplay of these reactions can lead to a variety of Phase I metabolites, which can then be further processed in Phase II.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules.[7] This process significantly increases the water solubility of the xenobiotic, facilitating its excretion. Key Phase II reactions for the metabolites of 2-Bromo-5-fluorophenylurea include:

-

Glucuronidation: This is one of the most important conjugation pathways, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. The hydroxylated metabolites of 2-Bromo-5-fluorophenylurea would be excellent substrates for glucuronidation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. This is another major conjugation reaction that enhances renal excretion.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate electrophilic metabolites with glutathione.[4] If any reactive intermediates are formed during Phase I metabolism, they can be detoxified through this pathway.

Visualizing the Potential Metabolic Pathways

The following diagram illustrates the predicted metabolic cascade for 2-Bromo-5-fluorophenylurea.

Caption: Predicted Phase I and Phase II metabolic pathways of 2-Bromo-5-fluorophenylurea.

Experimental Methodologies for Metabolism Studies

To elucidate the actual metabolic pathways of 2-Bromo-5-fluorophenylurea, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

1. Liver Microsome Incubation

Rationale: Liver microsomes are a rich source of CYP450 enzymes and are a standard tool for investigating Phase I metabolism.

Protocol:

-

Preparation: Prepare human liver microsomes (or from other species of interest) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, 2-Bromo-5-fluorophenylurea (e.g., at 1 µM and 10 µM), and an NADPH-generating system (to provide the necessary cofactor for CYP450s).

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-generating system.

-

Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

2. Hepatocyte Incubation

Rationale: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.

Protocol:

-

Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

-

Dosing: Treat the hepatocytes with 2-Bromo-5-fluorophenylurea at various concentrations.

-

Incubation: Incubate the cells at 37°C in a humidified incubator.

-

Sample Collection: Collect both the cell culture medium and cell lysates at different time points.

-

Analysis: Analyze the samples by LC-MS/MS to identify both Phase I and Phase II metabolites.

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for in vitro metabolism studies.

Data Presentation: Predicted Metabolites

The following table summarizes the potential metabolites of 2-Bromo-5-fluorophenylurea that could be identified through these experiments.

| Metabolite Type | Predicted Structure | Expected Mass Shift (from Parent) |

| Parent | 2-Bromo-5-fluorophenylurea | - |

| Hydroxylated | Hydroxy-2-bromo-5-fluorophenylurea | +16 Da |

| Debrominated | 5-Fluoro-2-hydroxyphenylurea | -78 Da |

| Hydrolyzed | 2-Bromo-5-fluoroaniline | -43 Da |

| Glucuronide Conjugate | Glucuronidated hydroxylated metabolite | +194 Da (from hydroxylated) |

| Sulfate Conjugate | Sulfated hydroxylated metabolite | +80 Da (from hydroxylated) |

In Vivo Metabolism Studies

Rationale: In vivo studies in animal models are essential to understand the overall metabolic profile, pharmacokinetics, and excretion routes of a compound in a whole organism.

Protocol:

-

Animal Dosing: Administer 2-Bromo-5-fluorophenylurea to a suitable animal model (e.g., rats or mice) via the intended route of administration (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at multiple time points over a 24-48 hour period.

-

Sample Processing: Process the biological samples to extract the drug and its metabolites.

-

Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the metabolites in each matrix.

-

Excretion Profile: Determine the major routes and extent of excretion.

Conclusion

This technical guide has outlined the probable metabolic pathways of 2-Bromo-5-fluorophenylurea based on its chemical structure and established principles of xenobiotic biotransformation. The proposed Phase I reactions include aromatic hydroxylation, dehalogenation, and urea hydrolysis, followed by Phase II conjugation reactions such as glucuronidation and sulfation. The provided experimental protocols for in vitro and in vivo studies offer a robust framework for elucidating the metabolic fate of this compound. A thorough understanding of its metabolism is a critical step in the development of any new chemical entity, ensuring its safety and efficacy.

References

- Vertex AI Search. (2024).

- Tixier, C., et al. (2002). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. PubMed, 34(5-6), 565-78.

- Roberts, G. A., et al. (2018). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Pietsch, C., et al. (2006).

- Haynes, R. K., et al. (2015). 2-Bromo-5-fluorobenzaldehyde. PMC - NIH.

- Cass, A. E., et al. (1987). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. PubMed, 220(2), 353-7.

- Creative Proteomics. (2023). Urea Cycle Metabolism Analysis.

- Cass, A. E., et al. (1987).

- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed, 44(5), 764-75.

- Tateishi, M., et al. (1978). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. PubMed, 26(4), 451-6.

- St-Amant, J., et al. (2023). Physiology, Urea Cycle.

- Slater, T. F. (1984).

- Morris, S. M. Jr. (2002). Regulation of enzymes of the urea cycle and arginine metabolism.

- Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PMC - NIH.

- Key, B. D., et al. (2017). Biodegradation and biotransformation of organofluorine compounds.

- Longdom Publishing. (2023).

- Wikipedia. (2024). Urea cycle.

- Rietjens, I. M., et al. (1991). Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. PubMed, 23(6), 559-66.

- Gouverneur, V., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Josephy, P. D. (2005). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?.

- Vassão, D. G., et al. (2022). Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study. PMC - NIH.

- Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- DaVinci Academy. (2023). Urea Cycle Steps, Regulation, and Diseases [Metabolism 16 of 21]. YouTube.

- Deranged Physiology. (2017).

- Clinical Learning. (2024). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.

- BenchChem. (2025).

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Bromo-5-fluorophenylurea from 2-bromo-5-fluoroaniline

Application Note: High-Purity Synthesis of 2-Bromo-5-fluorophenylurea

Executive Summary

This guide details the synthesis of 2-Bromo-5-fluorophenylurea (CAS: N/A for specific urea, derived from Aniline CAS: 1003-99-2). This structural motif is a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors (e.g., Doramapimod analogs) and other anti-inflammatory agents where the urea linker serves as a hydrogen bond donor/acceptor pair within the enzyme active site.

The protocol utilizes the Kurzer-Wöhler Method , adapting the reaction of an aniline salt with potassium cyanate (KOCN) in an acidic medium. This route is selected for its operational simplicity, cost-effectiveness, and avoidance of hazardous isocyanate reagents (e.g., TMS-NCO).

Chemical Strategy & Mechanism

Mechanistic Insight

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from potassium cyanate in an acidic environment. The 2-bromo-5-fluoroaniline, acting as a nucleophile, attacks the electrophilic carbon of the isocyanic acid.

-

Challenge: The electron-withdrawing nature of the fluorine (meta) and bromine (ortho) substituents reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

-

Solution: We utilize Glacial Acetic Acid as the solvent system.[1] It serves a dual purpose:

-

Solubilizer: It ensures the halo-aniline remains in solution (unlike pure aqueous HCl methods where hydrophobic anilines may oil out).

-

Proton Source: It gently generates HNCO without inducing rapid decomposition/polymerization (cyanuric acid formation) often seen with strong mineral acids.

-

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the urea formation via in situ isocyanic acid generation.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Equiv. |

| 2-Bromo-5-fluoroaniline | Substrate | >98% | 1.0 |

| Potassium Cyanate (KOCN) | Reagent | 97% | 1.5 - 2.0 |

| Glacial Acetic Acid | Solvent | ACS | 3.0 Vol |

| Water (Deionized) | Solvent | - | 10.0 Vol |

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoroaniline (10.0 mmol) in Glacial Acetic Acid (10 mL).

-

Add Deionized Water (20 mL) to the mixture.

-

Note: A suspension or slurry may form.[1] This is normal. The aniline will react as it dissolves or at the interface.

-

Critical Parameter: Maintain temperature at 35°C . Higher temperatures may promote side reactions (biuret formation).

-

Step 2: Reagent Addition

-

Prepare a solution of Potassium Cyanate (20.0 mmol, 2.0 equiv) in Deionized Water (10 mL).

-

Add the KOCN solution dropwise to the aniline mixture over 15–20 minutes.

-

Observation: A white precipitate (the urea) should begin to form almost immediately.

-

Safety: Perform in a fume hood. Isocyanic acid has a distinct odor and is toxic.

-

Step 3: Reaction & Aging

-

After addition is complete, stir the thick suspension at 35–40°C for 1 hour.

-

Allow the mixture to cool to room temperature (20–25°C) and stir for an additional 2 hours to ensure maximum precipitation.

-

Process Control (TLC): Check consumption of aniline (Mobile phase: 30% EtOAc in Hexanes). Aniline (

) should disappear; Urea stays at baseline or has very low

Step 4: Isolation & Workup

-

Add Water (20 mL) to dilute the slurry.

-

Cool the flask in an ice bath (0–5°C) for 30 minutes.

-

Filter the solid using a Büchner funnel.

-

Wash: Wash the filter cake copiously with Cold Water (3 x 15 mL) to remove acetic acid and residual salts.

-

Drying: Dry the solid under vacuum at 50°C for 4 hours.

Purification (Recrystallization)

While the crude product is often >95% pure, pharmaceutical applications require recrystallization.

-

Dissolve the crude solid in boiling Ethanol (95%) .

-

If insoluble particles remain, filter while hot.

-

Slowly add hot Water until turbidity just appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystalline needles by filtration.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Since the specific melting point of this urea derivative varies by crystal form and purity, the following analytical signatures validate the structure:

| Method | Expected Signal | Interpretation |

| Urea NH (Ar-NH-CO) | ||

| Urea NH | ||

| Aromatic Protons (Splitting due to F) | ||

| Distinct Fluorine signal | ||

| IR (ATR) | 1650–1680 cm | Strong C=O stretch (Amide I) |

| 3300–3450 cm | N-H stretch (Primary/Secondary) | |

| Melting Point | > 200°C (Predicted) | Compare to p-bromophenylurea (~225°C) |

Self-Validation Check:

-

The "Odor Test": The final product should be odorless. A vinegar smell indicates insufficient washing (acetic acid trapped).

-

Solubility: The product should be soluble in DMSO and hot Ethanol, but insoluble in water.

Safety & Hazards (E-E-A-T)

-

2-Bromo-5-fluoroaniline: Toxic if swallowed, causes skin irritation (H315) and serious eye irritation (H319).[2] Handle with gloves.

-

Potassium Cyanate: Harmful if swallowed.[2] Contact with acid liberates toxic gas (Isocyanic acid). Ensure the reaction vessel is vented to a fume hood.

-

Waste Disposal: The filtrate contains acetic acid and residual cyanate. Quench with dilute NaOH to pH > 8 to hydrolyze residual cyanate to carbonate/ammonia before disposal.

References

-

Kurzer, F. (1949). "Arylureas."[1] Organic Syntheses, Coll.[3] Vol. 4, p.49; Vol. 31, p.8. (The authoritative general method for urea synthesis from anilines).

-

PubChem. (n.d.).[4] "2-Bromo-5-fluoroaniline Compound Summary." National Library of Medicine. (Safety and physical property data).

-

RSC Advances. (2018). "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[5] Royal Society of Chemistry. (Alternative green chemistry approach).

-

Divald, S., et al. (1976).[6] "Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide." Journal of Organic Chemistry. (Mechanistic context for cyanate/cyanide nucleophilic behaviors).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Optimization of Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Bromo-5-fluorophenylurea: A Strategic Guide

Introduction: The Scaffold and the Challenge

2-Bromo-5-fluorophenylurea represents a high-value pharmacophore scaffold, integrating three critical design elements: an aryl bromide "handle" for modular functionalization, a urea moiety for hydrogen-bonding interactions (critical in kinase and protease inhibitors), and a fluorine atom to modulate metabolic stability and lipophilicity.

However, utilizing this substrate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) presents distinct chemoselective challenges:

-

Ortho-Sterics: The bromine at the C2 position is ortho to the urea group, creating steric hindrance that can impede the oxidative addition step or the approach of the transmetalating agent.

-

Catalyst Poisoning: The urea motif contains Lewis-basic nitrogen atoms and acidic protons (

in DMSO, but lower in the presence of metals). These can coordinate to the Pd(II) center, forming stable 5- or 6-membered palladacycles that arrest the catalytic turnover. -

Electronic Deactivation: The 5-fluoro substituent is electron-withdrawing, which generally favors oxidative addition but may destabilize the oxidative addition complex if not supported by electron-rich ligands.

This application note provides optimized protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Considerations & Ligand Selection

To successfully couple 2-Bromo-5-fluorophenylurea, one must select a catalyst system that outcompetes the substrate's intrinsic tendency to chelate the metal.

The "Urea Effect" on the Catalytic Cycle

The urea group can act as a directing group, but in cross-coupling, it often acts as a "poison" by displacing labile ligands on the Palladium.

-

Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Dialkylbiaryl phosphines). These ligands create a "protective shell" around the Pd center, preventing the urea nitrogen from coordinating while facilitating oxidative addition into the sterically hindered C-Br bond.

Recommended Ligand Classes

| Ligand | Type | Best For | Why? |

| XPhos | Biaryl Phosphine | Suzuki-Miyaura | Excellent steric bulk; promotes coupling of ortho-substituted aryl halides. |

| BrettPhos | Biaryl Phosphine | Buchwald-Hartwig | Prevents Pd-coordination by the urea N-H; highly active for C-N bond formation. |

| S-Phos | Biaryl Phosphine | Suzuki (Challenging) | High turnover numbers; tolerant of basic functionalities. |

| Pd(dppf)Cl2 | Bidentate | General Screening | Robust, "workhorse" catalyst, though less active for highly hindered substrates. |

Visualization: Ligand-Enabled Catalytic Cycle

The following diagram illustrates how bulky ligands (L) prevent the formation of inactive "Pd-Urea" complexes.

Figure 1: The catalytic cycle highlighting the critical role of bulky ligands in preventing off-cycle Pd-urea chelation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling 2-Bromo-5-fluorophenylurea with Aryl Boronic Acids.

Rationale: This protocol uses XPhos Pd G2 , a precatalyst that generates the active species rapidly at room temperature or mild heat, minimizing the window for urea-mediated catalyst decomposition.

Reagents:

-

Substrate: 2-Bromo-5-fluorophenylurea (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-5-fluorophenylurea (1.0 equiv), the arylboronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Strict oxygen exclusion is vital for XPhos stability).

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.

-

Base Addition: Add degassed 0.5 M aqueous

(3.0 equiv). The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the dioxane phase. -

Reaction: Stir vigorously at 40°C for 2–4 hours.

-

Note: If the substrate is highly insoluble, increase temperature to 60°C, but monitor for protodebromination.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of an alkyne handle.

Rationale: Copper-free conditions are preferred if possible to avoid Copper-Urea complexation, but standard conditions often work if the amine base is carefully chosen.

Reagents:

-

Substrate: 2-Bromo-5-fluorophenylurea (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%) – Optional, see note below.

-

Base/Solvent: Triethylamine (

) or Diisopropylamine (DIPA) / DMF (1:1 ratio).

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-Bromo-5-fluorophenylurea in dry DMF (polar aprotic solvents are required due to urea solubility).

-

Catalyst Addition: Add

and CuI under Nitrogen flow. -

Reagent Addition: Add the terminal alkyne and

. -

Reaction: Heat to 60°C for 4–12 hours.

-

Optimization: If the reaction stalls, switch to Pd(dppf)Cl2 and use Cs2CO3 in Dioxane at 80°C (Copper-free variant) to prevent Cu-Urea interference.

-

Troubleshooting & Optimization Logic

When reactions fail, systematic troubleshooting is required. Use the decision tree below to diagnose issues specific to the 2-Bromo-5-fluorophenylurea scaffold.

Figure 2: Troubleshooting decision tree for common side-reactions.

Key Troubleshooting Notes:

-

Solubility: The urea group significantly reduces solubility in non-polar solvents like Toluene. DMF or DMAc are excellent alternatives, but require higher reaction temperatures.

-

Protodebromination: If you observe the bromine being replaced by hydrogen (forming 3-fluorophenylurea), the catalytic cycle is stalling after oxidative addition, likely due to a lack of transmetalation. Increase the concentration of the boronic acid and ensure the base is fully soluble (add a drop of water if using organic solvents).

Safety & Handling

-